Comprehensive Technical Guide on 2-(2,2-Dicyclohexylvinyl)pyridine: Structure, Properties, and Synthetic Utility
Comprehensive Technical Guide on 2-(2,2-Dicyclohexylvinyl)pyridine: Structure, Properties, and Synthetic Utility
Executive Summary
As a critical intermediate in pharmaceutical manufacturing, 2-(2,2-dicyclohexylvinyl)pyridine (CAS: 5749-71-3) represents a fascinating study in steric engineering and chemoselective synthesis[1]. Primarily utilized as the direct precursor to the prophylactic antianginal agent perhexiline, this sterically encumbered alkene plays a pivotal role in the development of carnitine palmitoyltransferase (CPT-1 and CPT-2) inhibitors[2]. This whitepaper provides an in-depth analysis of its chemical structure, physical properties, and the self-validating experimental protocols required for its synthesis and downstream application.
Chemical Identity and Structural Dynamics
The molecular architecture of 2-(2,2-dicyclohexylvinyl)pyridine consists of a pyridine ring linked via a vinyl spacer to a gem-dicyclohexyl moiety.
From a structural perspective, the extreme steric bulk of the two cyclohexyl rings forces the alkene into a highly specific conformational space. Notably, because the terminal carbon of the alkene is geminally disubstituted with two identical cyclohexyl rings, E/Z geometric isomerism is structurally impossible . This symmetry is a significant advantage in process chemistry, as it eliminates the need for costly and complex separations of diastereomeric alkene mixtures prior to downstream hydrogenation[3].
Quantitative Physical Properties
The following table summarizes the core physical and chemical data for the compound:
| Property | Value |
| Chemical Name | 2-(2,2-Dicyclohexylvinyl)pyridine |
| CAS Registry Number | 5749-71-3[1] |
| Molecular Formula | C19H27N[4] |
| Molecular Weight | 269.43 g/mol [4] |
| Stereochemistry | Symmetrical terminal alkene (Precludes E/Z isomerism) |
| Basicity (pKa) | ~ 5.2 (Conjugate acid of the pyridine nitrogen) |
| Solubility Profile | Highly lipophilic; soluble in DCM, THF, Toluene; insoluble in water |
Mechanistic Role in Pharmaceutical Synthesis
The primary industrial utility of 2-(2,2-dicyclohexylvinyl)pyridine is its role as the penultimate intermediate in the synthesis of racemic perhexiline[3]. The synthetic pathway relies on exploiting the basicity of the pyridine ring and the thermodynamic stability of the highly substituted alkene.
The sequence begins with the nucleophilic addition of lithiated 2-picoline to dicyclohexyl ketone, yielding a sterically crowded tertiary alcohol. Subsequent acid-catalyzed dehydration yields the target vinyl pyridine[3]. Finally, global catalytic hydrogenation (typically utilizing PtO2 in acetic acid) reduces both the alkene and the aromatic pyridine ring to yield the fully saturated piperidine derivative, perhexiline[3][5].
Fig 1: Synthetic pathway from 2-picoline to perhexiline via the vinyl pyridine intermediate.
Experimental Protocol: Acid-Catalyzed Dehydration
To ensure high scientific integrity, the conversion of the tertiary alcohol to 2-(2,2-dicyclohexylvinyl)pyridine must be executed as a self-validating system. The following protocol details the causality behind each experimental choice.
Step-by-Step Methodology
Step 1: Reaction Setup and Protonation
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Procedure: Dissolve the precursor 2-(2,2-dicyclohexyl-2-hydroxyethyl)pyridine in a non-polar solvent (e.g., toluene). Slowly add concentrated Hydrochloric Acid (37% HCl ) dropwise under continuous stirring.
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Causality: The addition of strong acid serves a dual purpose. First, it protonates the pyridine nitrogen, rendering it electron-withdrawing. Second, it protonates the sterically hindered tertiary hydroxyl group, converting it into a superior leaving group ( H2O ). This is an absolute prerequisite to overcoming the high activation energy barrier of the crowded sp3 center[3].
Step 2: Thermal Elimination (E1 Mechanism)
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Procedure: Heat the biphasic mixture to reflux (approx. 100–110 °C) for 2 to 4 hours. Monitor the reaction via Thin Layer Chromatography (TLC).
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Causality: Thermal energy drives the endothermic cleavage of the C–O bond. The massive steric strain exerted by the gem-dicyclohexyl groups in the tetrahedral intermediate is relieved upon rehybridization to the planar sp2 alkene. This relief of steric strain provides a massive thermodynamic driving force, pushing the equilibrium entirely toward the dehydrated product[3].
Step 3: Quenching and Basification (Self-Validation)
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Procedure: Cool the reaction vessel to 0–5 °C. Slowly introduce aqueous NaOH (20% w/v) until the aqueous phase reaches a pH > 9.
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Causality: In the acidic medium, the product exists as a water-soluble pyridinium hydrochloride salt. Basification deprotonates the nitrogen, neutralizing the salt and liberating the free base. Because the free base is highly lipophilic, it crashes out of the aqueous phase. This acts as a built-in, self-validating purification step: if the pH is correct, the product will selectively partition into the organic phase, leaving unreacted polar impurities in the water.
Step 4: Extraction and Isolation
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Procedure: Extract the mixture with Dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure to yield the target compound as a viscous oil.
Fig 2: Step-by-step experimental workflow for the acid-catalyzed dehydration protocol.
Analytical Characterization
To verify the integrity of the synthesized 2-(2,2-dicyclohexylvinyl)pyridine, the following analytical signatures should be confirmed:
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1 H NMR Spectroscopy: The defining feature is the lone vinylic proton, which typically appears as a distinct singlet (shifted downfield by the adjacent pyridine ring) around 6.5–7.0 ppm. The massive aliphatic envelope representing the 22 protons of the dicyclohexyl groups will dominate the 1.0–2.0 ppm region.
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Mass Spectrometry (ESI-MS): Positive ion mode will yield a definitive [M+H]+ pseudomolecular ion peak at m/z 270.4, confirming the molecular weight of the dehydrated product[4].
References
- Title: CAS No.5749-71-3, 2-(2,2-dicyclohexylvinyl)
- Title: 2-(2,2-Dicyclohexylvinyl)pyridine, TRC 10 mg | Buy Online | Toronto ...
- Source: researchgate.
- Source: huggingface.
- Source: google.
Sources
- 1. lookchem.com [lookchem.com]
- 2. WO2014184561A1 - Fluoro-perhexiline compounds and their therapeutic use - Google Patents [patents.google.com]
- 3. Hypercalemia/2SyntheticDatasetSmall · Datasets at Hugging Face [huggingface.co]
- 4. 2-(2,2-Dicyclohexylvinyl)pyridine, TRC 10 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.fi]
- 5. researchgate.net [researchgate.net]
